3-(4-Fluorophenyl)-5-methylbenzoic acid
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Overview
Description
3-(4-Fluorophenyl)-5-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 5-position, along with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 4-fluorotoluene with chloroform and aluminum chloride to produce this compound.
Direct Oxidation: The compound can be synthesized by the direct oxidation of 3-(4-fluorophenyl)-5-methyltoluene using strong oxidizing agents like potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Lithium aluminum hydride, borane, and hydrogen gas with a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 3-(4-fluorophenyl)-5-methylbenzyl alcohol or aldehyde.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
3-(4-Fluorophenyl)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or metabolic processes.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-methylbenzoic acid is compared with similar compounds to highlight its uniqueness:
3-(4-Chlorophenyl)-5-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methoxyphenyl)-5-methylbenzoic acid: Similar structure but with a methoxy group instead of fluorine.
2-Phenylpropionic acid: A simpler structure without fluorine or methyl substitution.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLHDGQOLZDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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